4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine
Description
Properties
IUPAC Name |
4-[(2-methyl-5-nitropyrazol-3-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-11-8(6-9(10-11)13(14)15)7-12-2-4-16-5-3-12/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUGFPITLPCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine typically involves the reaction of 1-methyl-3-nitro-1H-pyrazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution with the pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The pyrazole ring can be hydrogenated to form a pyrazoline derivative.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride or hydrogen gas with a nickel catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products
Oxidation: 4-[(1-methyl-3-amino-1H-pyrazol-5-yl)methyl]morpholine.
Reduction: 4-[(1-methyl-3-nitro-1H-pyrazolin-5-yl)methyl]morpholine.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations
Substituent Position and Electronic Effects
- Nitro Group Position: The target compound’s nitro group at pyrazole position 3 contrasts with analogs in (nitro at position 4) and (nitro at position 4 with an additional 4-nitrophenyl group).
- Morpholine Substitutions : Unlike the 2,6-dimethylmorpholine in , the target compound’s unsubstituted morpholine ring lacks steric hindrance, which could enhance conformational flexibility or solubility.
Functional Group Impact
- Ketone vs.
- Aromatic vs. Morpholine Substituents : The phenyl group in and increases hydrophobicity compared to the morpholine-linked target compound, which benefits from morpholine’s oxygen-mediated solubility in aqueous environments.
Biological Activity
4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine, identified by its CAS number 1328640-59-0, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its antimicrobial properties, structure-activity relationships, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C9H14N4O3. The compound features a morpholine ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The presence of the nitro group in the pyrazole structure may enhance its reactivity and biological efficacy.
Antimicrobial Activity
Research has demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. In studies assessing the antimicrobial efficacy of related compounds, this compound was evaluated alongside other derivatives.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 4a | 0.22 | 0.25 |
| 5a | Moderate | Moderate |
| 7b | Most Active | Most Active |
| Morpholine Derivative | TBD | TBD |
The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell walls or interference with essential metabolic pathways. For instance, some pyrazole derivatives inhibit biofilm formation, which is crucial for the virulence of many pathogens .
Structure-Activity Relationship (SAR)
The structural features of this compound play a critical role in its biological activity. Modifications to the pyrazole ring or the morpholine moiety can significantly alter the compound's potency and selectivity.
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Nitro Group | Enhances reactivity |
| Morpholine Substitution | Alters bioavailability |
| Pyrazole Positioning | Affects target specificity |
Studies have indicated that compounds with specific substitutions at the pyrazole ring demonstrate improved efficacy against various targets, including enzymes involved in inflammation and microbial resistance .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli, suggesting its potential as a lead compound in antibiotic development .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of related pyrazole derivatives, showing that they could inhibit pro-inflammatory cytokine production in vitro, which may have implications for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves coupling a pyrazole precursor (e.g., 1-methyl-3-nitro-1H-pyrazole) with morpholine derivatives. A critical step is the alkylation or acylation of the pyrazole ring, often requiring anhydrous conditions and catalysts like potassium carbonate. Reaction temperature (40–80°C) and solvent polarity (DMF or acetonitrile) significantly influence yield .
Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for nitro-substituted protons) and morpholine moiety (δ 3.5–4.0 ppm for methylene groups) .
- X-ray crystallography : Resolves spatial arrangements, confirming the nitro group’s orientation and morpholine’s chair conformation. Dihedral angles between pyrazole and morpholine rings (e.g., 16–50°) indicate steric interactions .
Q. What role do the nitro group and morpholine moiety play in the compound’s bioactivity?
- Methodological Answer : The nitro group enhances electrophilicity, enabling interactions with enzyme active sites (e.g., via hydrogen bonding with serine residues). The morpholine ring improves solubility and modulates pharmacokinetics by reducing logP values. Comparative studies with pyrrolidine analogs show morpholine’s superior metabolic stability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of morpholine-substituted pyrazole derivatives?
- Methodological Answer :
- Reaction monitoring : Use TLC or HPLC to track intermediates (e.g., chlorinated byproducts) .
- Temperature control : Lower temperatures (30–50°C) reduce dimerization of the pyrazole ring.
- Catalyst screening : Transition metals (e.g., Pd/C) or phase-transfer catalysts improve regioselectivity .
Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites on the pyrazole ring .
- Molecular docking : Simulates binding to enzymes (e.g., cytochrome P450) by aligning the nitro group with catalytic residues. Free energy perturbation (FEP) quantifies binding affinity changes upon structural modifications .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?
- Methodological Answer :
- Meta-analysis : Normalize data using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural validation : Confirm compound purity via LC-MS to rule out degradation products.
- Contextual factors : Adjust for cell-line-specific expression levels of target proteins (e.g., overexpression in HEK293 vs. primary cells) .
Q. What strategies are effective for designing analogs with improved pharmacokinetics while retaining bioactivity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the nitro group with a sulfonamide to reduce toxicity while maintaining hydrogen-bonding capacity .
- Prodrug approaches : Introduce ester linkages on the morpholine ring to enhance oral bioavailability .
Q. How can Design of Experiments (DoE) be applied to streamline process development for this compound?
- Methodological Answer :
- Factorial design : Vary factors like solvent polarity, temperature, and catalyst loading to identify interactions affecting yield .
- Response surface methodology (RSM) : Optimizes reaction time and stoichiometry for multi-step syntheses, reducing trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
